REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH:8]2[CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1>Cl.CO>[ClH:1].[NH:10]1[CH2:11][CH:8]([C:3]2[C:2]([Cl:1])=[N:7][CH:6]=[CH:5][N:4]=2)[CH2:9]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)C1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to Preparation 2
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1CC(C1)C1=NC=CN=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.99 mmol | |
AMOUNT: MASS | 440 mg | |
YIELD: PERCENTYIELD | 99.7% | |
YIELD: CALCULATEDPERCENTYIELD | 199% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |